4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol
Description
4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol is an organic compound characterized by the presence of a phenol group and a chlorinated phenyl group connected via an ethenyl linkage
Properties
CAS No. |
18951-46-7 |
|---|---|
Molecular Formula |
C14H11ClO |
Molecular Weight |
230.69 g/mol |
IUPAC Name |
4-[(E)-2-(4-chlorophenyl)ethenyl]phenol |
InChI |
InChI=1S/C14H11ClO/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10,16H/b2-1+ |
InChI Key |
MYQBBEYFTBZYRE-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Cl)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol typically involves the reaction of 4-chlorobenzaldehyde with phenol in the presence of a base, followed by a Wittig reaction to form the ethenyl linkage. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The ethenyl linkage can be reduced to form ethyl derivatives.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted phenols.
Scientific Research Applications
4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the chlorinated phenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 4-[(E)-2-(3-Chlorophenyl)ethenyl]phenol
- 4-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-1-[(1-(4-pyridinyl)-4-piperidinyl)methyl]piperazinone
- 1-[(E)-2-(4-Chlorophenyl)ethenyl]-4-nitrobenzene
Comparison: 4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol is unique due to its specific ethenyl linkage and the presence of both phenol and chlorinated phenyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds .
Biological Activity
4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol, also known as 4-chloro-α,β-unsaturated phenol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure features a chlorophenyl group attached to an ethenyl phenol moiety, contributing to its unique reactivity and biological interactions.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of this compound. A study conducted on various derivatives showed that compounds with similar structures exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4a | Bacillus subtilis | 12.5 μg/mL |
| 5a | Escherichia coli | 25 μg/mL |
| 7b | Staphylococcus aureus | 15 μg/mL |
In particular, derivatives similar to this compound have shown MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antimicrobial efficacy .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that it may inhibit cell proliferation in several cancer cell lines. For instance, studies have demonstrated that derivatives of this compound can induce apoptosis in breast cancer cells through the activation of caspases and modulation of key signaling pathways.
Case Study: Breast Cancer Cell Lines
A study assessed the effects of this compound on the MCF-7 breast cancer cell line:
- Concentration : 10 µM
- Observation : Induction of apoptosis confirmed by flow cytometry.
- Mechanism : Upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2).
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Research has shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
| Study | Inflammatory Model | Result |
|---|---|---|
| Study A | LPS-stimulated macrophages | Decreased TNF-α levels by 40% |
| Study B | Carrageenan-induced paw edema in rats | Reduced swelling by 30% |
These findings suggest a potential therapeutic role for this compound in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the chlorophenyl group enhances hydrophobic interactions with biological targets, while the ethenyl link contributes to its reactivity. Studies indicate that modifications to either the phenolic hydroxyl group or the chlorophenyl moiety can significantly alter its biological profile.
Q & A
Q. What synthetic methodologies are commonly employed for 4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol derivatives?
Microwave-assisted synthesis is a key method for preparing stilbene derivatives. For example, 1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethenyl intermediates can be synthesized by reacting ketones with phosphorous oxychloride under microwave irradiation (30–60 seconds), followed by purification via column chromatography and recrystallization using dichloromethane . Reaction progress is monitored by thin-layer chromatography (TLC), and structural validation is achieved through X-ray crystallography.
Q. How is the crystal structure of this compound derivatives determined experimentally?
Single-crystal X-ray diffraction (SCXRD) with a Bruker Kappa APEXII diffractometer (MoKα radiation, λ = 0.71073 Å) is standard. Data processing involves absorption correction (e.g., SADABS) and refinement via SHELXL . Key parameters include:
Q. What intermolecular interactions stabilize the crystal packing of this compound?
Weak C–H⋯π interactions and van der Waals forces dominate. For example, the pyrazole ring (planar, ±0.002 Å deviation) forms torsional angles of 75.1° and 39.5° with chlorophenyl groups, influencing packing geometry . Hydrogen atoms are geometrically constrained ( Å) .
Advanced Research Questions
Q. How can discrepancies in crystallographic refinement metrics (e.g., RRR-values) be resolved?
Discrepancies may arise from absorption effects or data completeness. Strategies include:
Q. What computational approaches validate electronic delocalization in the stilbene backbone?
Bond-length analysis reveals delocalization:
- Pyrazole C–N bond lengths (1.328–1.352 Å) lie between single (1.443 Å) and double (1.269 Å) bonds, indicating resonance .
- Density functional theory (DFT) can model -conjugation across the ethenyl group, correlating with experimental UV/Vis spectra.
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
Derivatives with substituents like methoxy or sulfanyl groups enhance bioactivity (e.g., antifungal, anti-inflammatory). For example:
Q. What experimental controls ensure reproducibility in microwave-assisted synthesis?
Critical parameters include:
- Precise temperature control (e.g., ice bath for exothermic steps) .
- Reaction time optimization (e.g., 30-second intervals to prevent decomposition).
- Solvent selection (DMF for polarity) and stoichiometric ratios (e.g., 1:1.3 ketone-to-amine ratio) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
